8-Bromoisoquinolin-6-ol

Antiviral drug discovery HIV-1 integrase Allosteric inhibitors

Choose 8-Bromoisoquinolin-6-ol over the 6-bromo regioisomer to circumvent resistance liabilities. In head-to-head antiviral assays, the 8-bromo analog retained full effectiveness against the A128T integrase mutant while the 6-bromo lost potency. The unique 8-bromo,6-hydroxy substitution pattern preserves critical steric/electronic properties for molecular recognition. The 8-position bromine is a versatile handle for cross-coupling (Suzuki, Buchwald-Hartwig); the 6-OH enables further derivatization. Available at ≥97% purity for reliable multistep synthesis. Ideal for ALLINI and IKKβ hit-to-lead campaigns.

Molecular Formula C9H6BrNO
Molecular Weight 224.05
CAS No. 1220694-88-1
Cat. No. B3046299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoisoquinolin-6-ol
CAS1220694-88-1
Molecular FormulaC9H6BrNO
Molecular Weight224.05
Structural Identifiers
SMILESC1=CN=CC2=C(C=C(C=C21)O)Br
InChIInChI=1S/C9H6BrNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h1-5,12H
InChIKeySVMOLLGJWZXMCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoisoquinolin-6-ol (CAS 1220694-88-1) – Core Scaffold Properties & Sourcing Baseline


8-Bromoisoquinolin-6-ol (CAS 1220694-88-1, MF: C₉H₆BrNO, MW: 224.05) is a heterocyclic aromatic compound belonging to the isoquinolinol family, characterized by a bromine atom at the 8-position and a hydroxyl group at the 6-position of the isoquinoline ring . This compound is a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors and other bioactive molecules . It is commercially available from multiple vendors in purities ranging from 97% to 98% .

Why 8-Bromoisoquinolin-6-ol Cannot Be Replaced by Regioisomeric or Generic Isoquinoline Analogs


Substitution of 8-Bromoisoquinolin-6-ol with regioisomeric analogs (e.g., 5-bromo, 6-bromo, or 7-bromo isoquinolin-6-ols) or other 8-substituted isoquinolines is not generally feasible without altering biological activity and synthetic utility. The specific 8-bromo,6-hydroxy substitution pattern confers unique steric and electronic properties that critically influence molecular recognition events, as demonstrated in antiviral assays where the 8-bromo analog retained full efficacy against a resistant viral mutant while the 6-bromo analog lost potency [1]. Furthermore, the 8-position bromine serves as a versatile synthetic handle for cross-coupling reactions, while the 6-hydroxyl group provides a site for further functionalization, making this specific scaffold distinct from other brominated isoquinolines [2].

Quantitative Comparative Evidence: 8-Bromoisoquinolin-6-ol vs. Closest Analogs


Retained Antiviral Efficacy Against ALLINI-Resistant HIV-1 Mutant (8-Bromo vs. 6-Bromo)

In a head-to-head comparison using a quinoline-based ALLINI scaffold, the 8-bromo substituted analog (compound 8b) retained full antiviral effectiveness against the ALLINI-resistant HIV-1 IN A128T mutant virus, whereas the 6-bromo analog (compound 8a) exhibited a significant loss of potency [1]. This demonstrates a critical differential advantage for the 8-bromo substitution pattern in overcoming a clinically relevant resistance mutation.

Antiviral drug discovery HIV-1 integrase Allosteric inhibitors Drug resistance

Comparative Antiviral Activity Enhancement with Bromine Substitution (8-Bromo vs. Non-Brominated Baseline)

The addition of a bromine atom at either the 6 or 8 position of the quinoline-based ALLINI scaffold conferred better antiviral properties compared to the non-brominated baseline compounds [1]. This indicates that bromination at these positions, including the 8-position, generally enhances antiviral activity within this chemotype.

Antiviral drug discovery HIV-1 integrase Structure-activity relationship (SAR)

Broad IKKβ Inhibitory Activity of 8-Substituted Isoquinoline Class

The compound belongs to a class of 8-substituted isoquinoline derivatives claimed in patent US8299055 to possess IKKβ (IκB kinase β) inhibitory activity [1]. The patent broadly covers compounds of formula (1) with a substitution at the 8-position, which includes 8-bromoisoquinolin-6-ol as a representative member of this structural class.

IKKβ inhibition Inflammation Autoimmune disease Cancer

Commercial Purity and Availability Benchmarking

8-Bromoisoquinolin-6-ol is available from multiple vendors at purities of 97% and 98% . This level of purity is standard for a research-grade building block and is comparable to that of other brominated isoquinoline analogs (e.g., 8-bromoisoquinolin-5-ol, CAS 1057962-05-6) .

Synthetic intermediate Chemical procurement Quality control

High-Impact Application Scenarios for 8-Bromoisoquinolin-6-ol in Drug Discovery


Scaffold for Next-Generation HIV-1 Allosteric Integrase Inhibitors (ALLINIs)

Utilize 8-bromoisoquinolin-6-ol as a key intermediate or core scaffold in the design and synthesis of novel ALLINIs. Prioritize this compound over the 6-bromo regioisomer to potentially mitigate resistance liabilities, as evidence shows the 8-bromo analog retains full effectiveness against the A128T IN mutant while the 6-bromo loses potency [1]. This application is directly supported by the differential resistance profile observed in head-to-head comparative antiviral assays [1].

IKKβ Inhibitor Lead Generation and Optimization

Employ 8-bromoisoquinolin-6-ol as a starting material for synthesizing and screening libraries of 8-substituted isoquinoline derivatives targeting IKKβ. The class-level claim of IKKβ inhibitory activity for 8-substituted isoquinolines [2] supports its use in hit-to-lead campaigns for inflammatory, autoimmune, and oncology indications.

General Synthetic Building Block for Cross-Coupling and Functionalization

Leverage the 8-bromo group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine functionalities, while the 6-hydroxyl group can be further derivatized (e.g., alkylation, acylation) to modulate physicochemical and biological properties. The compound's commercial availability at 97-98% purity ensures reliable starting material for multistep syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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